molecular formula C25H40N2O2 B12533283 N-(1,3-Benzoxazol-2-YL)octadecanamide CAS No. 805323-98-2

N-(1,3-Benzoxazol-2-YL)octadecanamide

Cat. No.: B12533283
CAS No.: 805323-98-2
M. Wt: 400.6 g/mol
InChI Key: FFTZGPHBNLZUCD-UHFFFAOYSA-N
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Description

N-(1,3-Benzoxazol-2-YL)octadecanamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an octadecanamide group attached to the benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzoxazol-2-YL)octadecanamide typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative. One common method is the cyclization of 2-aminophenol with a carboxylic acid chloride in the presence of a base, such as triethylamine, to form the benzoxazole ring. The resulting benzoxazole intermediate is then reacted with octadecanoyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzoxazol-2-YL)octadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-Benzoxazol-2-YL)octadecanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular processes. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them potential antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzoxazol-2-YL)octadecanamide is unique due to its specific structure, which combines the benzoxazole ring with an octadecanamide group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

805323-98-2

Molecular Formula

C25H40N2O2

Molecular Weight

400.6 g/mol

IUPAC Name

N-(1,3-benzoxazol-2-yl)octadecanamide

InChI

InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-25-26-22-19-17-18-20-23(22)29-25/h17-20H,2-16,21H2,1H3,(H,26,27,28)

InChI Key

FFTZGPHBNLZUCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1

Origin of Product

United States

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